1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-methylpyrimidine-2-carbaldehyde, with a pyrrolidine derivative under basic conditions. The reaction typically proceeds via nucleophilic addition followed by intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent system. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methyl group on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketone or aldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol
- 1-(4-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
- 1-(4-Bromopyrimidin-2-yl)pyrrolidin-3-ol
Comparison: 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDBTRUDYXDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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